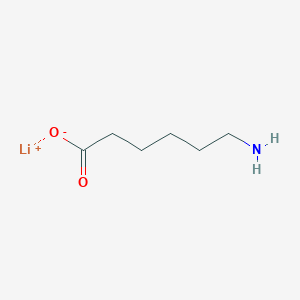

Lithium 6-aminohexanoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C6H12LiNO2 |

|---|---|

Molecular Weight |

137.1 g/mol |

IUPAC Name |

lithium;6-aminohexanoate |

InChI |

InChI=1S/C6H13NO2.Li/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);/q;+1/p-1 |

InChI Key |

FUSGWABNFVFNRV-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C(CCC(=O)[O-])CCN |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Functionalization of Aminohexanoates

Advanced Synthetic Routes to Aminohexanoic Acid and its Esters

The industrial production of 6-aminohexanoic acid has traditionally relied on the hydrolysis of ε-caprolactam. nih.gov However, research continues to explore more efficient and environmentally benign synthetic methodologies.

Near-critical water (NCW) has emerged as a promising medium for chemical reactions, offering a unique combination of properties as a solvent, reactant, and catalyst. researchgate.net The synthesis of ethyl-6-aminohexanoate, an ester of 6-aminohexanoic acid, from ε-caprolactam and ethanol (B145695) in NCW has been demonstrated to be a highly effective process. researchgate.net

The reaction, performed in a high-pressure batch reactor, yields ethyl-6-aminohexanoate as the primary product. researchgate.net The influence of various reaction parameters on the yield has been systematically investigated. Key findings from this research are summarized in the table below.

| Parameter | Condition | Effect on Yield | Reference |

| Temperature | 533.15 K - 593.15 K | Increased temperature generally increases the reaction rate and yield. | researchgate.net |

| Residence Time | Varied | Longer residence times can lead to higher yields, up to an equilibrium point. | researchgate.net |

| Initial Reactant/Water Ratio | Varied | The concentration of water affects the reaction kinetics. | researchgate.net |

| pH | Acidic and Basic | The reaction can be catalyzed by both acids and bases. | researchgate.net |

| Additives | SnCl₂, ZnCl₂, FeCl₃ | The presence of Lewis acids like SnCl₂ can significantly enhance the yield, achieving up to 98%. | researchgate.net |

The proposed mechanism in NCW involves the self-dissociation of water, which is enhanced by the presence of Lewis acid additives, generating a high concentration of H+ ions that catalyze the reaction between caprolactam and ethanol. researchgate.net This method represents a greener alternative to conventional synthetic routes that often require harsh conditions and environmentally harmful catalysts.

The synthesis of ω-amino acids and their derivatives is a significant area of research due to their importance as building blocks for polymers and biologically active molecules. rsc.org Catalytic methods offer efficient and selective pathways to these compounds.

Traditional synthesis of 6-aminohexanoic acid involves the hydrolysis of ε-caprolactam under acidic or basic conditions. nih.gov More advanced catalytic systems are being developed to improve efficiency and sustainability. For instance, multi-enzyme cascade synthesis is being explored for the production of ω-amino fatty acids from renewable resources like vegetable oils. rsc.org These biocatalytic systems offer mild reaction conditions and reduce environmental impact compared to traditional chemical routes that may use heavy metals like nickel. rsc.org

Another innovative approach involves the ozonolysis of unsaturated fatty acids followed by reductive amination to produce ω-amino acids or their esters. google.com This method can be carried out in the presence of a C1-C5 alcohol and water, demonstrating a versatile route to these valuable compounds. google.com Furthermore, enzymatic processes have been developed for the synthesis of 6-aminohexanoic acid from 6-aminohex-2-enoic acid using enzymes with α,β-enoate reductase activity. google.com

Functionalization Strategies for Aminohexanoic Acid in Chemical Synthesis

The bifunctional nature of 6-aminohexanoic acid, possessing both an amino and a carboxylic acid group, makes it a versatile building block for a wide range of chemical structures. mdpi.comresearchgate.net

6-Aminohexanoic acid (often abbreviated as Ahx) is frequently used as a flexible, hydrophobic linker or spacer in the design of modified peptides. mdpi.comresearchgate.net Its incorporation can enhance the hydrophobicity of peptides, which can be beneficial for applications such as immunoassays by improving the coating efficiency on polystyrene plates. mdpi.com The flexible chain of Ahx can also provide a desirable conformation in peptide structures, acting as a mimic for β-turns. mdpi.com

The synthesis of peptide derivatives of 6-aminohexanoic acid has been carried out using solid-phase synthesis. nih.gov For instance, peptides containing the sequence -Ala-Phe-Lys-EACA- (where EACA is ε-aminocaproic acid, another name for 6-aminohexanoic acid) have been synthesized and evaluated as plasmin inhibitors. nih.gov Fmoc-6-aminohexanoic acid is a key derivative used in solid-phase peptide synthesis, where the Fmoc protecting group allows for controlled and sequential addition of the amino acid to a growing peptide chain. biosynth.comchemimpex.com

One of the most significant industrial applications of 6-aminohexanoic acid is as a monomer for the production of nylon-6. nih.govmdpi.com In this condensation polymerization, the amino group of one monomer reacts with the carboxylic acid group of another to form an amide linkage, resulting in a long polyamide chain. savemyexams.comoit.edu The resulting polymer, nylon-6, is a widely used synthetic fiber in textiles and engineering materials.

The polymerization can be initiated by heating 6-aminohexanoic acid, although the direct use of its cyclic lactam, ε-caprolactam, is more common in industrial processes. nih.govmdpi.com The properties of the resulting polyamide can be influenced by the polymerization conditions and the presence of any comonomers. oit.edu 6-aminohexanoic acid is also a component of other copolymers, such as those with hydroxyproline, which have been investigated as potential bone repair materials. mdpi.com

Recent research has demonstrated the utility of lithium 6-aminohexanoate (B3152083) (Li-AHA) as a directing agent in the synthesis of two-dimensional (2D) inorganic materials. Specifically, Li-AHA has been successfully employed in the liquid-phase exfoliation of bulk molybdenum disulfide (MoS₂) powder to produce few-layer nanosheets. rsc.org

In this process, Li-AHA in an aqueous medium facilitates the "de-stacking" of the MoS₂ layers. The proposed mechanism involves the intercalation of Li⁺ ions into the MoS₂ gallery, which weakens the interlayer van der Waals forces. rsc.org The subsequent electrostatic repulsion between the layers, aided by the AHA⁻ anions, leads to the exfoliation into nanosheets. rsc.org This method is considered a green synthesis route as it avoids the use of high temperatures and organic solvents. rsc.org The resulting MoS₂ nanosheets with surface-adsorbed Li-AHA have potential applications in the fabrication of polymer composites with enhanced properties. rsc.org

Coordination Chemistry of Lithium with Aminohexanoate Ligands

Fundamental Principles of Lithium Ion Coordination in Organic and Inorganic Systems

The coordination chemistry of the lithium(I) ion is a significant area of research, with its complexes being explored as precursors for coordination polymers, also known as metal-organic frameworks (MOFs), which have numerous practical applications. iaea.orgiaea.org The small ionic radius and high charge density of the Li⁺ ion are key factors that govern its coordination behavior, leading to unique structural and electronic properties in its complexes.

Factors Influencing Lithium Coordination Number and Geometry

The coordination number and geometry of lithium complexes are influenced by a delicate interplay of several factors, including the size and shape of the ligand, the nature of the donor atoms, and the reaction conditions. Lithium ions are known to exhibit coordination numbers ranging from 4 to 6, allowing for the formation of diverse topologies and conformations with multidentate ligands. iaea.orgiaea.org

With a ligand such as 6-aminohexanoate (B3152083), which possesses both a carboxylate group and an amino group, various coordination modes are possible. The carboxylate group can act as a bidentate ligand, chelating the lithium ion, while the amino group can also coordinate, potentially leading to the formation of polymeric structures. The flexibility of the hexanoate (B1226103) chain would also play a crucial role in determining the final geometry of the complex.

Lithium-Ligand Interactions and Charge Density Considerations

The interaction between the hard Lewis acid Li⁺ and the hard donor atoms of the 6-aminohexanoate ligand (oxygen from the carboxylate and nitrogen from the amino group) is expected to be predominantly electrostatic. The high charge density of the lithium ion allows it to polarize the electron cloud of the donor atoms, leading to strong coordination bonds.

In related systems, such as lithium complexes with other amino acids, both the carboxylate and amino groups are involved in coordination, often resulting in the formation of intricate hydrogen-bonding networks that further stabilize the crystal structure. iaea.org An intramolecular hydrogen bond between the amino nitrogen and the non-bonding carboxylate oxygen has also been observed in similar structures. iaea.org

Spectroscopic and Structural Elucidation of Lithium Aminohexanoate Complexes

Nuclear Magnetic Resonance (NMR) Studies of Lithium-Amino Acid Salt Structures

NMR spectroscopy is a powerful tool for studying lithium-containing compounds. Both ⁶Li and ⁷Li are NMR-active nuclei, each with its own advantages. ⁷Li is more sensitive due to its higher natural abundance and larger gyromagnetic ratio, but it also has a larger quadrupole moment, which can lead to broader signals. huji.ac.il In contrast, ⁶Li has a very small quadrupole moment, resulting in sharper lines, which can be advantageous for resolving complex spectra and observing scalar couplings, despite its lower sensitivity. huji.ac.ilnorthwestern.edu

For a compound like lithium 6-aminohexanoate, ⁷Li NMR would likely show a single resonance, the chemical shift of which would be indicative of the coordination environment of the lithium ion. In solution, rapid exchange between different solvated and coordinated species might lead to an averaged signal. Solid-state NMR could provide more detailed information about the local structure and dynamics of the lithium ions within the crystal lattice. Data for 6-aminohexanoic acid itself is available, which can serve as a reference for the ligand's signals. bmrb.io

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Quadrupole Moment (10⁻²⁸ Q/m²) | Resonance Frequency (MHz) at 11.744T | Relative Sensitivity (¹H=1.00) |

| ⁶Li | 7.59 | 1 | -8.08 x 10⁻⁴ | 73.578 | 8.5 x 10⁻³ |

| ⁷Li | 92.41 | 3/2 | -4.01 x 10⁻² | 194.317 | 0.29 |

X-ray Diffraction Analysis of Related Coordination Motifs and Enzymes Crystallized with Lithium Salts

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. While a crystal structure for this compound is not currently available in the crystallographic databases, we can infer potential coordination motifs from related structures.

For instance, in the structure of lithium alendronate, which also contains an amino group and two phosphonate (B1237965) groups, the lithium ion is coordinated by oxygen atoms from the phosphonate groups and water molecules. jcu.edu.au In other lithium carboxylate complexes, bridging carboxylate groups are common, leading to the formation of one-, two-, or three-dimensional coordination polymers. iaea.org It is plausible that this compound would crystallize in a polymeric structure, with the aminohexanoate ligands bridging between lithium centers. The amino groups could participate in inter-chain or inter-layer hydrogen bonding, further stabilizing the structure.

A recent study on lithium comenate, a complex with a carboxylate-containing pyran derivative, revealed a hydrated structure where three water molecules are in the primary coordination sphere of the Li⁺ ion. mdpi.com

Theoretical and Computational Modeling of Lithium-Aminohexanoate Coordination

In the absence of experimental data, computational modeling provides a powerful avenue for predicting the structure, stability, and electronic properties of this compound. tudelft.nlpatsnap.com Density Functional Theory (DFT) is a widely used method for such investigations.

Computational studies on lithium salts of other amino acids, such as cysteine and proline, have been performed to calculate properties like hydration free energies, dipole moments, and vibrational frequencies. researchgate.netconsensus.apporientjchem.org These studies show that the nature of the alkali metal ion (Li⁺, Na⁺, K⁺) influences the structural and vibrational characteristics of the amino acid salt. researchgate.netconsensus.app

A similar computational approach could be applied to this compound. By constructing a model of the complex and performing geometry optimization calculations, one could predict the most stable coordination geometry, bond lengths, and bond angles. Further calculations could provide insights into the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding the reactivity of the complex.

Density Functional Theory (DFT) for Molecular Structure and Bonding Energetics

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the molecular structure and bonding energetics of coordination complexes, including those of lithium with aminohexanoate ligands. DFT calculations allow for a detailed analysis of the geometric parameters and the energetic landscape of the lithium ion's coordination sphere, providing insights that are often complementary to experimental techniques.

Theoretical studies on analogous systems, such as lithium salts of other amino acids like cysteine and proline, offer valuable insights into the expected coordination environment of this compound. In these systems, the lithium ion typically coordinates with both the carboxylate and the amino groups of the amino acid ligand. The carboxylate group can act as a bidentate or monodentate ligand, while the amino group provides an additional coordination site.

DFT calculations on lithium salts of amino acids have revealed specific bond lengths and angles that characterize the coordination sphere of the lithium ion. For instance, the bond distance between lithium and the oxygen atoms of the carboxylate group (Li-O) and the bond distance between lithium and the nitrogen atom of the amino group (Li-N) are key parameters determined through these calculations. The calculated vibrational frequencies, particularly the stretching frequency of the C=O bond in the carboxylate group, can also provide information about the strength of the lithium-oxygen interaction.

The following table presents representative calculated geometric parameters for lithium-amino acid complexes, which can serve as an approximation for the this compound system.

Table 1: Calculated Geometric Parameters for Lithium-Amino Acid Complexes

| Parameter | Li-cysteinate | Li-prolinate |

|---|---|---|

| Bond Lengths (Å) | ||

| O-Li | 1.868 | 1.869 |

| N-Li | 2.023 | 2.053 |

| Bond Angles (°) | ||

| O-Li-N | 94.5 | 92.8 |

| C-O-Li | 120.3 | 119.8 |

| Vibrational Frequencies (cm⁻¹) | ||

| C=O Stretch | 1571.4 | 1567.7 |

Note: Data is based on DFT calculations for lithium cysteinate and lithium prolinate and is intended to be representative. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Coordination Environments

While DFT provides a static picture of the coordination complex, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of the coordination environment of lithium with 6-aminohexanoate in solution over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into the flexibility of the coordination sphere, the exchange of ligands, and the role of solvent molecules.

In aqueous solutions, the coordination of lithium with the 6-aminohexanoate ligand is a competitive process involving water molecules. MD simulations can reveal the average number of 6-aminohexanoate ligands and water molecules in the first coordination shell of the lithium ion, as well as the residence time of these molecules in the coordination sphere.

Simulations of analogous systems, such as alkali metal cations interacting with carboxylic acid monolayers, have shown that the nature of the ion pairing (contact ion pairs vs. solvent-separated ion pairs) is dependent on the specific cation and the environmental conditions. For lithium ions, the formation of contact ion pairs with carboxylate groups has been observed under certain conditions. rsc.orgresearchgate.net This suggests that in a solution of this compound, there is a dynamic equilibrium between states where the lithium ion is directly bound to the carboxylate and amino groups of the ligand and states where they are separated by one or more water molecules.

Key parameters that can be extracted from MD simulations to characterize the dynamic coordination environment include the radial distribution function (RDF), which describes the probability of finding a ligand or solvent molecule at a certain distance from the lithium ion, and the coordination number, which is the average number of molecules in the first coordination shell.

The following table illustrates the type of data that can be obtained from MD simulations to describe the dynamic coordination of lithium ions.

Table 2: Illustrative Data from MD Simulations of Lithium Ion Coordination

| Parameter | Description | Representative Value |

|---|---|---|

| Coordination Number | Average number of oxygen/nitrogen atoms in the first solvation shell of Li⁺ | 4-6 |

| Residence Time | Average time a ligand/solvent molecule stays in the first coordination shell | ps to ns range |

| Ion Pairing | Characterization of the association between Li⁺ and the aminohexanoate anion | Dynamic equilibrium between contact and solvent-separated ion pairs |

Note: The values presented are illustrative and would be specific to the force field and simulation conditions used for this compound.

Advanced Research Methodologies and Analytical Techniques for Lithium 6 Aminohexanoate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the characterization of chemical compounds, providing detailed information about molecular structure, composition, and dynamics. For Lithium 6-aminohexanoate (B3152083), a range of spectroscopic techniques are employed to gain a comprehensive understanding of its chemical and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Lithium 6-aminohexanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

Both ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework of the 6-aminohexanoate anion.

¹H NMR: The proton NMR spectrum would display distinct signals corresponding to the different types of protons in the molecule, such as those on the aminomethylene group (-CH₂-NH₂), the various methylene (B1212753) groups in the alkyl chain (-(CH₂)₄-), and the methylene group adjacent to the carboxylate (-CH₂-COO⁻). The chemical shift, splitting pattern (multiplicity), and integration of these signals confirm the structure.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom, including the carbonyl carbon of the carboxylate group.

Furthermore, specialized NMR techniques can probe the lithium cation itself. Lithium has two NMR-active isotopes, ⁶Li and ⁷Li. azom.com While ⁷Li is more sensitive due to its higher natural abundance (92.4%), ⁶Li often yields sharper signals because of its smaller nuclear quadrupole moment, making it suitable for studies in asymmetric environments. azom.comhuji.ac.il ⁶Li NMR can provide insights into the coordination environment of the lithium ion and its interaction with the 6-aminohexanoate anion. huji.ac.ilnorthwestern.edu

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Aminohexanoate Anion This table is interactive. Click on the headers to sort.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H₂N-CH ₂- | ~2.7 | Triplet (t) |

| -CH ₂-COO⁻ | ~2.2 | Triplet (t) |

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and assess its purity. In the positive ion mode, the analysis would typically detect the lithium adduct of the compound. The presence of lithium can stabilize the charge at the carboxylate group, influencing fragmentation patterns and providing structural information. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, definitively confirming the molecular formula. MS is also highly sensitive to impurities, making it an excellent method for assessing the purity of a sample.

X-ray Based Techniques (XRD, XRF, XPS) for Material and Surface Analysis

X-ray techniques are critical for analyzing the solid-state properties of this compound, from its crystal structure to its elemental and surface composition.

X-ray Diffraction (XRD): XRD is the primary method for determining the crystallographic structure of solid materials. thermofisher.cn For this compound, XRD analysis of a crystalline powder sample would produce a unique diffraction pattern. This pattern acts as a fingerprint for the specific crystalline phase and can be used to determine the unit cell dimensions, space group, and atomic arrangement within the crystal lattice. nih.gov6-napse.com It is also instrumental in identifying different polymorphic forms and assessing the material's crystallinity. stanford.edumdpi.com

X-ray Fluorescence (XRF): XRF is a non-destructive technique used for elemental analysis. However, the direct determination of very light elements like lithium by XRF is generally not feasible due to their extremely low fluorescence yield. nih.govrsc.org Therefore, indirect methods may be employed, or XRF can be used to quantify heavier elements present as impurities in the sample. thermofisher.comevidentscientific.com

X-ray Photoelectron Spectroscopy (XPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about elemental composition and chemical states of atoms within the top few nanometers of a material's surface. specs-group.comkratos.com For this compound, XPS would be used to quantify the surface presence of lithium, carbon, oxygen, and nitrogen. Analysis of the high-resolution spectra for the Li 1s, C 1s, O 1s, and N 1s core levels can reveal the chemical bonding environments, for instance, distinguishing between the carboxylate (COO⁻) and alkyl (C-C) carbons. nrel.govresearchgate.netxpsfitting.com

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide theoretical insights that complement experimental findings, allowing for the prediction of molecular properties and the interpretation of complex data.

Quantum Chemical Calculations (DFT, TD-DFT, Semi-Empirical Methods)

Quantum chemical calculations are used to model the electronic structure and predict various properties of this compound at the atomic level.

Density Functional Theory (DFT): DFT is a widely used method that offers a good balance between accuracy and computational cost. quantumatk.com It can be used to optimize the molecular geometry of this compound, calculate its vibrational frequencies (which can be compared with experimental IR and Raman spectra), and determine electronic properties such as charge distribution and electrostatic potential. researchgate.netmdpi.com

Time-Dependent DFT (TD-DFT): TD-DFT is an extension of DFT used to calculate the properties of electronically excited states. ohio-state.edursc.org This method allows for the theoretical prediction of the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions. cecam.orgnih.gov

Semi-Empirical Methods: These methods are faster but less accurate than DFT because they use parameters derived from experimental data to simplify calculations. scispace.comresearchgate.net Methods like PM6 or PM7 can be useful for initial structural explorations or for modeling very large systems, such as aggregates or interactions of this compound in a complex environment. chemrxiv.orgnih.gov They provide a computationally efficient way to screen conformations or study dynamic processes. arxiv.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Molecular Dynamics Simulations (Classical MD, Ab Initio MD)

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules.

Ab Initio MD (AIMD): AIMD combines molecular dynamics with quantum mechanical calculations (ab initio) to describe the forces between atoms. nih.gov While computationally more intensive than classical MD, AIMD provides a more accurate description of electronic structures and chemical bonding. nih.govnih.gov In the context of this compound, AIMD could be employed to study reaction mechanisms, bond breaking/formation, and electronic properties at a fundamental level. nih.gov For instance, it could elucidate the coordination of the lithium ion with the carboxylate and amino groups of the 6-aminohexanoate anion. researchgate.net

High-Throughput Computational Screening for Materials Discovery and Optimization

High-throughput computational screening uses automated computational tools to evaluate a large number of materials for specific properties. northwestern.edursc.org This methodology accelerates the discovery of new materials by systematically screening databases of existing or hypothetical structures. northwestern.edunih.gov

For a compound like this compound, this technique could be used in several ways:

Electrolyte Formulation: Screening different co-solvents or additives with this compound to predict properties like ionic conductivity, electrochemical stability window, and lithium-ion transference number.

Polymer Electrolytes: If used as a salt in a solid polymer electrolyte, high-throughput screening could identify optimal polymer hosts that enhance ion mobility and mechanical stability.

Electrode Coatings: Screening its potential as a component in a protective coating for electrodes, evaluating properties like adhesion, ion permeability, and electronic insulation.

The process typically involves using density functional theory (DFT) or other methods to calculate the desired properties for each candidate material in a large dataset. northwestern.edu

Electrochemical Characterization Methods for Energy Storage Systems

Electrochemical characterization is essential for evaluating the performance of materials in energy storage devices like lithium-ion batteries. thermofisher.compurdue.eduosti.govjuniperpublishers.com

Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy

Potentiodynamic Polarization: This technique is primarily used to study corrosion behavior. A potential is applied to a material at a constant scan rate, and the resulting current is measured. While not a primary tool for battery material characterization, it could be used to assess the corrosive interaction of an electrolyte containing this compound with current collectors (e.g., aluminum or copper).

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique used extensively in battery research. doaj.orgmdpi.com It involves applying a small AC voltage or current perturbation over a wide range of frequencies and measuring the impedance response. mdpi.comyoutube.com A Nyquist plot is typically generated to analyze the data. youtube.com For a system containing this compound, EIS could be used to:

Determine the ionic conductivity of the electrolyte.

Measure the charge-transfer resistance at the electrode-electrolyte interface.

Investigate the formation and properties of the solid electrolyte interphase (SEI). rsc.org

Analyze diffusion processes of lithium ions within the electrodes. youtube.com

Electrophoretic NMR for Ion Mobility and Transport Mechanisms

Electrophoretic Nuclear Magnetic Resonance (eNMR) is a specialized technique that measures the velocity of charged species under an applied electric field. polimi.itresearchgate.net This provides direct insight into ion transport and correlations, which are crucial for understanding battery performance. researchgate.net

If applied to an electrolyte containing this compound, eNMR could directly measure:

Electrophoretic Mobilities: The individual mobilities of the Li+ cation and the 6-aminohexanoate anion could be determined. polimi.it

Lithium Transference Number (tLi+): This critical parameter, which represents the fraction of the total ionic current carried by the lithium ions, can be calculated from the measured mobilities. nsf.govrsc.org A high transference number is desirable for high-power battery applications.

Ion Pairing and Clustering: By observing the movement of different species, eNMR can reveal the extent of ion pairing between Li+ and the 6-aminohexanoate anion, or the formation of larger charged clusters. researchgate.netrsc.org

Future Directions and Emerging Research Avenues for Lithium 6 Aminohexanoate

Novel Synthetic Pathways for Enhanced Efficiency and Sustainable Production

The development of efficient and environmentally benign synthetic routes for Lithium 6-aminohexanoate (B3152083) is a critical first step for its broader application. Traditional synthesis of lithium carboxylates often involves the reaction of a carboxylic acid with lithium hydroxide or a metathesis reaction. Future research is expected to focus on greener and more sustainable alternatives.

One promising direction is the adoption of principles from Direct Lithium Extraction (DLE) technologies, which are revolutionizing the lithium industry. DLE methods, such as selective adsorption and ion exchange, could be adapted to streamline the synthesis of lithium salts of organic molecules, potentially reducing water and energy consumption. Furthermore, the use of continuous flow reactors could offer precise control over reaction conditions, leading to higher yields and purity while minimizing waste.

Another key area of development is the use of biocatalysis . Leveraging enzymes to facilitate the synthesis of 6-aminohexanoic acid, the precursor to Lithium 6-aminohexanoate, from renewable feedstocks could significantly enhance the sustainability of the entire production process.

| Synthetic Approach | Potential Advantages | Research Focus |

| Flow Chemistry | High efficiency, scalability, improved safety | Optimization of reaction parameters, reactor design |

| Solvent-Free Synthesis | Reduced environmental impact, lower cost | Mechanochemical methods, solid-state reactions |

| Biocatalysis | Use of renewable feedstocks, mild reaction conditions | Enzyme discovery and engineering |

| Electrochemical Synthesis | Direct use of electrical energy, high selectivity | Electrode material development, electrolyte optimization |

Rational Design of Next-Generation Lithium-Aminohexanoate Materials for Energy and Catalysis

The unique chemical structure of this compound, combining a lithium cation with an amino acid derivative, makes it a compelling candidate for applications in energy storage and catalysis.

As a catalyst , lithium salts of amino acids have shown promise in asymmetric synthesis. For instance, primary amino acid lithium salts have been effectively used as catalysts in asymmetric Michael addition reactions. The bifunctional nature of this compound, with both a Lewis acidic lithium center and a potentially basic amino group, could be exploited for synergistic catalysis in a variety of organic transformations.

| Application Area | Design Strategy | Desired Outcome |

| Lithium-Ion Batteries | Modification of the organic ligand, creation of porous architectures | Higher energy density, improved cycle life, enhanced safety |

| Catalysis | Introduction of chiral centers, immobilization on solid supports | High enantioselectivity, catalyst recyclability, broader substrate scope |

Advanced Computational Insights into Complex Lithiated Organic Systems

Computational modeling is poised to play a pivotal role in accelerating the research and development of this compound-based materials. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide fundamental insights into the structure-property relationships of these complex systems.

DFT calculations can be employed to predict the geometric and electronic structure of this compound, as well as its interaction with other molecules. This can help in understanding its reactivity and in designing new materials with tailored properties. For example, DFT can be used to calculate the lithium-ion binding energy, which is a crucial parameter for its application in batteries.

MD simulations can provide a dynamic picture of how this compound behaves in different environments, such as in a solvent or as part of a larger material. This can be used to study ion transport mechanisms in battery electrolytes or to understand the conformational changes that occur during a catalytic reaction.

| Computational Method | Key Insights | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic properties | Rational design of materials with optimized electronic properties |

| Molecular Dynamics (MD) | Ion transport, conformational dynamics, solvation effects | Understanding of dynamic processes, design of materials with enhanced transport properties |

| Quantum Monte Carlo (QMC) | Highly accurate electronic structure calculations | Benchmarking of other methods, precise prediction of properties |

Exploration of Unconventional Applications in Materials Science and Bio-inspired Chemistry

Beyond the more established fields of energy and catalysis, the unique properties of this compound open up possibilities for a range of unconventional applications.

One exciting area is the development of self-healing polymers . Lithium salts can be incorporated into polymer matrices to introduce ionic crosslinks, which can reversibly break and reform, imparting self-healing capabilities to the material. The amino acid component of this compound could provide additional hydrogen bonding interactions, further enhancing the self-healing efficiency.

In the domain of bio-inspired chemistry , the similarity of 6-aminohexanoic acid to the monomer of Nylon-6 suggests that this compound could be used as a building block for novel bio-compatible and biodegradable polymers. The presence of lithium ions could also impart interesting biological activities to these materials.

Furthermore, the ability of amino acids to chelate metal ions could be exploited in the design of metal-organic frameworks (MOFs) . This compound could serve as a linker in the synthesis of novel MOFs with potential applications in gas separation, storage, and sensing.

Integration of Machine Learning and Data Science in Lithium-Aminohexanoate Research

The integration of machine learning (ML) and data science is set to revolutionize the field of materials discovery, and this compound research is no exception. ML models can be trained on existing data to predict the properties of new materials, significantly accelerating the design-synthesis-testing cycle.

For example, ML models could be developed to predict the electrochemical performance of different derivatives of this compound as battery electrodes, based on their molecular structure. This would allow researchers to screen a vast number of potential candidates in silico before committing to expensive and time-consuming experimental synthesis.

Data-driven approaches can also be used to optimize synthetic pathways, identify novel applications, and gain a deeper understanding of the complex relationships between structure, processing, and performance. The creation of a comprehensive database of the properties of lithiated organic compounds would be a valuable resource for the entire research community.

| Machine Learning Application | Potential Impact | Data Requirements |

| Property Prediction | Accelerated discovery of new materials with desired properties | Large and diverse datasets of material properties |

| Inverse Design | Design of materials with specific, targeted functionalities | Generative models and optimization algorithms |

| Synthesis Planning | Identification of optimal synthetic routes | Reaction databases and retrosynthesis algorithms |

Q & A

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Q. How can researchers ensure compliance with ethical and reporting standards in studies involving hazardous compounds like this compound?

- Methodological Answer : Follow GHS classification guidelines for hazard communication (e.g., Safety Data Sheets) . Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo or Figshare. Disclose funding sources and conflicts of interest transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.